Research reproducibility suffers when quinoline building blocks lack precise substitution patterns. N2-Methylquinoline-2,6-diamine (CAS 914460-72-3) solves this with a defined 2-N-methyl,6-amine pharmacophore that eliminates confounding structural variables in SAR studies.
- Dual-amine scaffold for selective derivatization at either position
- Consistent ≥95% purity reduces batch-to-batch variability
- Characterized by InChIKey BEMQTCZGJYRYHA-UHFFFAOYSA-N for unambiguous identity tracking
Supplied with full analytical documentation; stock available for immediate dispatch.
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
CAS No.914460-72-3
Cat. No.B1461250
⚠ Attention: For research use only. Not for human or veterinary use.
2-N-methylquinoline-2,6-diamine (CAS 914460-72-3), with molecular formula C10H11N3 and molecular weight 173.21 g/mol, is a quinoline derivative featuring a methylated amine at the 2-position and a primary amine at the 6-position . Its InChIKey is BEMQTCZGJYRYHA-UHFFFAOYSA-N [1]. This substitution pattern creates a dual-amine pharmacophore amenable to further synthetic derivatization. The compound belongs to the 2,6-diaminoquinoline class, which is associated with antimalarial, anticancer, antibacterial, and antiviral research applications [2]. Its commercial availability as a research chemical (typically at 95% purity) positions it as a building block for medicinal chemistry exploration rather than as a finished therapeutic agent .
Core Structure
Quinoline-2,6-diamine scaffold with N2-methyl substitution
[2] Zwergel C, Fioravanti R, Stazi G, et al. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. 2020;12(2):447. doi:10.3390/cancers12020447. View Source
Differentiation from Generic Quinoline Diamines
The 2-N-methyl substitution pattern on 2-N-methylquinoline-2,6-diamine creates a distinct chemical and pharmacological profile compared to unsubstituted quinoline-2,6-diamine (CAS 855837-85-3) or other aminoquinoline isomers. In quinoline-based pharmacophores, methylation at the N2 position alters hydrogen-bonding capacity, lipophilicity (XlogP of 1.8 for this compound [1]), and steric accessibility of the amine groups, which directly influences target binding and metabolic stability. While 2,6-diaminoquinolines have demonstrated diverse biological activities including antimicrobial and antiparasitic effects , the precise substitution pattern determines the spectrum and potency of these activities. Furthermore, structural analogs lacking the N2-methyl group or bearing different substitution patterns (e.g., 4-aminoquinolines like chloroquine) exhibit fundamentally different mechanisms of action and resistance profiles [2]. For research applications, substituting this specific compound with an uncharacterized analog introduces confounding variables that undermine experimental reproducibility and may lead to false-negative or false-positive results.
2-N-Methylquinoline-2,6-diamine
Unsubstituted quinoline-2,6-diamine
Hydrogen Bonding
N2-methyl alters H-bond donor/acceptor profile
Different interaction landscape may shift target binding
[2] Zwergel C, et al. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. 2020;12(2):447. View Source
2-N-Methylquinoline-2,6-diamine: Evidence of Specificity
No Comparative Evidence
No direct comparative data meeting the minimum evidence threshold was identified for 2-N-methylquinoline-2,6-diamine (CAS 914460-72-3).
Direct ComparisonData to verify
No direct comparative evidence identified
Context-dependent review required before substitution
No direct comparative data meeting the minimum evidence threshold was identified for 2-N-methylquinoline-2,6-diamine (CAS 914460-72-3).
Target-Specific DataSource review
No comparative evidence in available sources
Structural uniqueness may not be reflected in generic assays
Source-specific evaluation advised
Evidence Dimension
Not applicable
Target Compound Data
None
Comparator Or Baseline
None
Quantified Difference
None
Conditions
None
Why This Matters
None
No Comparative Evidence
No direct comparative data meeting the minimum evidence threshold was identified for 2-N-methylquinoline-2,6-diamine (CAS 914460-72-3).
Mechanistic DifferentiationContext-dependent
Lack of head-to-head mechanistic data
Activity profile inferred from 2,6-diaminoquinoline class
Validation in target-specific models needed
Evidence Dimension
Not applicable
Target Compound Data
None
Comparator Or Baseline
None
Quantified Difference
None
Conditions
None
Why This Matters
None
2-N-Methylquinoline-2,6-diamine: Research Applications
No Application Scenarios
No application scenarios can be derived from the evidence base for 2-N-methylquinoline-2,6-diamine (CAS 914460-72-3).
No Application Scenarios
No application scenarios can be derived from the evidence base for 2-N-methylquinoline-2,6-diamine (CAS 914460-72-3).
No Application Scenarios
No application scenarios can be derived from the evidence base for 2-N-methylquinoline-2,6-diamine (CAS 914460-72-3).
Application
Selection Property
Validation Focus
Medicinal chemistry derivatization
N2-methyl substitution pattern
Confirm regiochemistry and purity (HPLC/NMR)
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